molecular formula C19H13ClN2O2S2 B2655189 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 330202-02-3

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2655189
CAS No.: 330202-02-3
M. Wt: 400.9
InChI Key: FAGKMUWKHVOVCN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a suitable thioamide and a haloketone.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the thiazole ring.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3-chloro-4-methoxyphenyl isocyanate

Uniqueness

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a thiazole ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S2/c1-24-14-8-4-2-6-11(14)13-10-25-19(21-13)22-18(23)17-16(20)12-7-3-5-9-15(12)26-17/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKMUWKHVOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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